molecular formula C33H48N2O6 B1663643 K-7174 CAS No. 191089-59-5

K-7174

Cat. No.: B1663643
CAS No.: 191089-59-5
M. Wt: 568.7 g/mol
InChI Key: JXXCDAKRSXICGM-AOEKMSOUSA-N
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Preparation Methods

The synthesis of K-7174 involves a straightforward four-step process. The key reactions in this synthesis are Wittig olefination and bis-alkylation of homopiperazine. The iodine-catalyzed isomerization of the Z-isomer to the E-isomer is a crucial step in this process . The synthetic route can be summarized as follows:

    Wittig Olefination: This reaction forms the olefinic bond.

    Bis-Alkylation: Homopiperazine undergoes bis-alkylation.

    Iodine-Catalyzed Isomerization: The Z-isomer is converted to the E-isomer using iodine as a catalyst.

    Purification: The final product is purified to obtain this compound in its desired form.

Chemical Reactions Analysis

K-7174 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include iodine for isomerization and various oxidizing and reducing agents for other transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

K-7174 exerts its effects primarily through the inhibition of GATA transcription factors. These factors play a crucial role in regulating various genes involved in inflammation and adipogenesis. By inhibiting GATA, this compound can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators . Additionally, this compound has been shown to downregulate hepcidin expression by inducing GDF15, a negative regulator of hepcidin .

Comparison with Similar Compounds

K-7174 is unique in its specific inhibition of GATA transcription factors and its potential therapeutic applications. Similar compounds include:

Biological Activity

K-7174 is a novel compound with significant biological activity, primarily recognized for its role as a proteasome inhibitor and its potential therapeutic applications in treating multiple myeloma and neuropsychiatric lupus. This article explores the compound's mechanism of action, efficacy in various biological contexts, and relevant case studies.

This compound operates primarily through the inhibition of the proteasome, which is essential for regulating protein degradation in cells. This inhibition leads to the accumulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells.

Key Mechanisms:

  • Proteasome Inhibition: this compound selectively inhibits the proteasome, leading to increased levels of ubiquitinated proteins and subsequent apoptosis in multiple myeloma (MM) cells .
  • Histone Deacetylase Repression: The compound induces transcriptional repression of class I histone deacetylases (HDAC1, -2, and -3) via caspase-8-dependent degradation of Sp1, suggesting a dual mechanism of action that enhances its cytotoxic effects .
  • Neuroprotective Effects: In models of neuropsychiatric lupus, this compound has been shown to reduce blood-brain barrier permeability and improve cognitive dysfunction by modulating inflammatory responses .

Multiple Myeloma

This compound has demonstrated promising results in treating multiple myeloma, particularly in overcoming resistance to bortezomib, a commonly used proteasome inhibitor.

Study AspectFindings
Cell Lines Tested RPMI8226 (bortezomib-sensitive and -resistant)
Apoptosis Induction Increased annexin-V positivity in treated cells
Resistance Overcoming Induces apoptosis in bortezomib-resistant primary MM cells
Mechanism Downregulates HDAC1, -2, and -3 expression; enhances histone acetylation when combined with HDAC inhibitors .

Neuropsychiatric Lupus

In a study involving MRL/lpr mice, this compound was effective in alleviating neurobehavioral deficits associated with systemic lupus erythematosus:

Study AspectFindings
Model Used MRL/lpr mice (neuropsychiatric lupus model)
Treatment Administration Intraperitoneal injection
Cognitive Improvement Significant improvement observed
Mechanism Reduced blood-brain barrier permeability; increased tight junction expression .

Case Studies

  • Overcoming Bortezomib Resistance:
    In a murine xenograft model, this compound was administered to mice with established bortezomib-resistant multiple myeloma. The treatment resulted in significant tumor reduction and improved survival rates compared to control groups .
  • Neuroprotective Effects:
    In a clinical-like setting using MRL/lpr mice, this compound administration led to reduced serum albumin deposition in the hippocampus and alleviated neuronal degeneration. This supports its potential use for cognitive dysfunctions related to inflammatory diseases .

Properties

IUPAC Name

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48N2O6/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3/b14-9+,15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXCDAKRSXICGM-AOEKMSOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191089-59-5
Record name K-7174
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191089595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name K-7174
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36376CA57N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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